molecular formula C11H20FNO3 B1444614 Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1253929-32-6

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B1444614
M. Wt: 233.28 g/mol
InChI Key: DBKTWDCPMGDONV-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and stability. It includes understanding the reaction conditions, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Syntheses and Derivatives

  • Stereoselective Syntheses : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives show significant reactions, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These processes involve L-selectride reactions and Mitsunobu reaction, highlighting its use in producing stereoisomers (Boev et al., 2015).

  • Vinylfluoro Group Application : The vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate acts as an acetonyl cation equivalent, useful in synthesizing pipecolic acid derivatives and other piperidine-based compounds (Purkayastha et al., 2010).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in synthesizing biologically active compounds like crizotinib, showcasing its importance in pharmaceutical research (Kong et al., 2016).

Chemical Properties and Reactions

  • Regioselective Ring-Opening : Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from this compound, is involved in regioselective ring-opening, forming a scaffold for the preparation of substituted piperidines. This illustrates its role in creating new chemical structures (Harmsen et al., 2011).

  • Enzymatic C-Demethylation : It undergoes enzymatic C-demethylation in liver microsomes, indicating its metabolic significance and potential applications in studying drug metabolism (Yoo et al., 2008).

Synthesis of Other Compounds

  • Synthesis of Tert-butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate : Used as an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, highlighting its utility in developing therapeutic agents (Xin-zhi, 2011).

  • Photomechanical Crystals Formation : In a study involving the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, its slow hydrolysis led to the growth of photomechanical microcrystals. This shows its potential in materials science, particularly in the development of responsive materials (Al‐Kaysi et al., 2017).

  • Use in Fluorination Reactions : It plays a role in fluorination reactions, a process significant in medicinal chemistry applications, including the synthesis of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.


Please consult with a chemistry professional or refer to relevant scientific literature for specific information about your compound. It’s important to handle all chemical compounds safely and with proper protective equipment.


properties

IUPAC Name

tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKTWDCPMGDONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide (500 mg, 1.7 mmol) was taken into THF (5 mL) followed by addition of TBAF (1M in THF, 1.8 mL) and the resulting solution was stirred for 3 h at 40° C. The mixture was then cooled and partitioned with ethyl acetate and 20% aqueous citric acid. The organic solution was washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated to afford tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate (350 mg, 88% yield). GC-MS (EI) for C11H20FNO3: 233 (M+). BOC-group deprotection was carried out in a manner well established in the literature (see, Greene and Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience) to give 4-(fluoromethyl)piperidin-4-ol hydrochloride salt as a colorless solid.
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tetrabutylammonium fluoride (1.0 M in THF, 5.6 ml, 5.6 mmol) was added to a solution of 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (400 mg, 1.87 mmol) in tetrahydrofuran (5 ml), and the mixture was heated under reflux for 36 hours. The reaction solution was cooled and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane) to give 4-fluoromethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (87 mg, 19%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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